molecular formula C8H12N2O3 B15166803 (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione

(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B15166803
M. Wt: 184.19 g/mol
InChI Key: WSWHBGTUBPZRGF-NTFOPCPOSA-N
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Description

(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Chemistry

In chemistry, (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in the development of new pharmaceuticals or as a tool for studying biological processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Research may focus on its efficacy and safety as a drug candidate for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism by which (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione include other pyrrolo[1,2-a]pyrazine derivatives and related heterocyclic compounds. Examples include:

  • 4-Aminoantipyrine
  • 2-Methylhippuric acid
  • 3-Methylhippuric acid

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These characteristics make it a valuable compound for research and development in various scientific fields.

Biological Activity

(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione is a compound of significant interest due to its potential biological activities. This compound belongs to the class of pyrrolo[1,2-a]pyrazines and has been studied for various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₂N₂O₂
  • Molecular Weight : 168.19 g/mol

Biological Activity Overview

Research has identified several biological activities associated with this compound:

1. Antifungal Activity

A study focused on a similar compound derived from Streptomyces sp. indicated that pyrrolo[1,2-a]pyrazine derivatives exhibit antifungal properties. The lead compound demonstrated a mild hemolytic effect with an effective concentration (EC50) value of 115.5 µg/mL against human erythrocytes and moderate cytotoxicity with a 50% inhibitory concentration (IC50) of 500 µg/mL on RAW 264.7 cell lines .

2. Cytotoxicity and Genotoxicity

The cytotoxic effects were evaluated using the MTT assay on various cell lines. The results indicated that the compound has moderate toxicity levels while showing minimal chromosomal aberrations in genotoxicity studies compared to standard agents like streptomycin .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of related compounds within the same chemical family:

Study Compound Biological Activity Findings
Kannabiran et al. (2016)Pyrrolo[1,2-a]pyrazine derivativeAntifungalEC50: 115.5 µg/mL; IC50: 500 µg/mL
PubChem Data(3S,8aR)-3-methyl derivativeAntimicrobialReported in Aspergillus fumigatus; potential antimicrobial properties
General ResearchDiketopiperazine derivativesCytotoxicityModerate toxicity with minimal genotoxic effects

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, similar compounds have been shown to interact with cellular pathways involved in apoptosis and cell cycle regulation.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C8H12N2O3/c1-8(13)7(12)10-4-2-3-5(10)6(11)9-8/h5,13H,2-4H2,1H3,(H,9,11)/t5-,8?/m0/s1

InChI Key

WSWHBGTUBPZRGF-NTFOPCPOSA-N

Isomeric SMILES

CC1(C(=O)N2CCC[C@H]2C(=O)N1)O

Canonical SMILES

CC1(C(=O)N2CCCC2C(=O)N1)O

Origin of Product

United States

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